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molecular formula C7H12OS2 B8597685 4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene CAS No. 57260-93-2

4-(Methanesulfinyl)-4-(methylsulfanyl)cyclopent-1-ene

Cat. No. B8597685
M. Wt: 176.3 g/mol
InChI Key: YETVGCPZPZAXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020171

Procedure details

Potassium hydride (4.2g) was suspended in 50 ml. of tetrahydrofuran, and 5.464 g of formaldehyde dimethyl mercaptal S-oxide was added dropwise at -10° C. to 0° C. The mixture was stirred for 1 hour at 0° C., and then a tetrahydrofuran solution (6.585 g/30 ml.) of cis-1,4-dichloro-2-butene was added while adjusting the temperature of the reaction mixture to -30° to -40° C. Then, the mixture was stirred for 12.5 hours at room temperature. Methylene chloride (400 ml) and 50 ml. of water were added, and the mixture was shaken. The organic phase was separated, and the aqueous phase was extracted with methylene chloride. The extract and the organic phase were combined, dried with anhydrous sodium sulfate, and concentrated at reduced pressure. The residue was separated by column chromatography (Florisil, eluted with methylene chloride) to afford 3.461g of 3-cyclopentenone dimethyl mercaptal S-oxide in a yield of 45%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.464 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[K+].O1[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].ClC/C=C\CCl>O.C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:7][CH:6]=[CH:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5.464 g
Type
reactant
Smiles
CSCS(C)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC\C=C/CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to -30° to -40° C
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred for 12.5 hours at room temperature
Duration
12.5 h
STIRRING
Type
STIRRING
Details
the mixture was shaken
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography (Florisil, eluted with methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1(CC=CC1)S(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.461 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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